3-Phthalimidoazetidine 3-Phthalimidoazetidine
Brand Name: Vulcanchem
CAS No.: 104390-83-2
VCID: VC0017777
InChI: InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
SMILES: C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

3-Phthalimidoazetidine

CAS No.: 104390-83-2

VCID: VC0017777

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

3-Phthalimidoazetidine - 104390-83-2

Description

3-Phthalimidoazetidine is an azetidine derivative featuring a phthalimido group attached to the azetidine ring. Azetidine is a saturated heterocyclic organic compound consisting of three carbon atoms and one nitrogen atom; it is more basic and has a strong odor of ammonia . The presence of the phthalimido group modifies the chemical properties and potential reactivity of the azetidine core structure. Azetidine and its derivatives are found in natural products such as mugineic acids and penaresidins .

The synthesis of functionalized azetidines, including 3-substituted azetidines, has seen recent advancements, highlighting their versatility in creating bioactive compounds . For instance, reacting 3-bromo-substituted azetidines with different nucleophiles can yield C-3-substituted azetidines . Azetidines serve as components in synthesizing bronchodilating, anti-inflammatory, and antibacterial drugs . Another notable azetidine derivative is azetidine-2-carboxylic acid, a proline mimic .

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CAS No. 104390-83-2
Product Name 3-Phthalimidoazetidine
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 2-(azetidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
Standard InChIKey CCUNVVKGBQMMQU-UHFFFAOYSA-N
SMILES C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
Synonyms 2-(3-Azetidinyl)-1H-isoindol-1,3(2H)-dione
PubChem Compound 23042283
Last Modified Sep 14 2023

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